4-Bromo-2-methoxy-benzamidine hydrochloride
Description
4-Bromo-2-methoxy-benzamidine hydrochloride (CAS: Not explicitly provided; Ref: 10-F737490) is a brominated aromatic compound featuring a benzamidine core substituted with a methoxy group at the 2-position and a bromine atom at the 4-position of the benzene ring. It is primarily utilized in organic synthesis and pharmaceutical research due to its structural versatility. The compound is commercially available at premium pricing (e.g., 1g for €924), indicating its specialized applications in high-value research contexts .
The bromine substituent enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group modulates electronic effects and solubility . Structural characterization of related compounds, such as 4-methoxybenzamidinium chloride monohydrate, has been performed using X-ray crystallography with SHELX software, a standard tool for small-molecule refinement .
Properties
IUPAC Name |
4-bromo-2-methoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O.ClH/c1-12-7-4-5(9)2-3-6(7)8(10)11;/h2-4H,1H3,(H3,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOTPUNCGJZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696091 | |
| Record name | 4-Bromo-2-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
812667-45-1 | |
| Record name | Benzenecarboximidamide, 4-bromo-2-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=812667-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-methoxybenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Bromo-2-methoxy-benzamidine hydrochloride, with the molecular formula CHBrClNO, is a compound that has garnered attention for its significant biological activity, particularly in the realm of enzyme inhibition. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Weight : Approximately 263.966 g/mol
- CAS Number : 812667-45-1
- IUPAC Name : 4-bromo-2-methoxybenzenecarboximidamide hydrochloride
- Appearance : Off-white solid
The compound is characterized by a bromine atom and a methoxy group attached to a benzamidine structure, which contributes to its reactivity and biological activity.
Research indicates that this compound acts primarily as an inhibitor of serine proteases. These enzymes play crucial roles in various physiological processes, including blood coagulation and inflammation. The unique structural features of this compound allow it to effectively bind to the active sites of serine proteases, thereby inhibiting their activity.
Interaction Studies
Interaction studies have employed various techniques to assess the binding affinity of this compound with serine proteases. The results suggest that this compound exhibits promising inhibitory effects, indicating its potential for therapeutic applications in conditions characterized by abnormal protease activity.
Biological Activity
The biological activity of this compound has been evaluated in several studies:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the uniqueness of this compound among structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-methoxy-benzamidine | Contains bromine and methoxy groups | Specific activity against serine proteases |
| 4-Chloro-2-methoxy-benzamidine | Chlorine instead of bromine | Different reactivity profile |
| 4-Iodo-2-methoxy-benzamidine | Iodine substituent | Enhanced lipophilicity |
| 3-Bromo-2-methoxy-benzamidine | Bromine at meta position | Altered binding characteristics |
The presence of the bromine atom at the para position along with the methoxy group distinguishes this compound from its analogs, influencing its biological activity and interaction with target enzymes.
Case Studies and Research Findings
Several case studies have explored the biological activity of benzamidine derivatives similar to this compound:
- Inhibition of Thrombin : A study demonstrated that derivatives designed from benzamidines exhibited potent inhibitory effects on thrombin, suggesting potential applications in anticoagulant therapy .
- Antimicrobial Activity : Related compounds were evaluated for their antimicrobial properties against various pathogens, showing promising results with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Therapeutic Applications : Benzimidazole derivatives have been noted for their efficacy against inflammation and cancer, hinting at broader therapeutic implications for compounds like this compound .
Scientific Research Applications
4-Bromo-2-methoxy-benzamidine hydrochloride has been studied for its potential as an inhibitor of serine proteases , which are critical in various physiological processes such as blood coagulation and inflammation. The compound's structure allows it to effectively interact with the active sites of these enzymes, making it a candidate for further pharmacological studies.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on serine proteases. Interaction studies have utilized various techniques to assess binding affinity and inhibition potency:
- Methods Used :
- Enzyme kinetics assays
- Surface plasmon resonance (SPR)
- Isothermal titration calorimetry (ITC)
These studies have shown promising results, suggesting that this compound could be developed into therapeutic agents for diseases linked to abnormal protease activity.
Summary of Applications
The applications of this compound can be categorized as follows:
-
Pharmacological Research
- Investigated as a potential therapeutic agent for conditions involving serine protease dysregulation.
- Studies suggest efficacy in treating inflammatory diseases.
-
Chemical Synthesis
- Used as a building block in the synthesis of more complex organic molecules.
- Its unique functional groups facilitate various chemical reactions.
-
Biochemical Assays
- Employed in assays to study enzyme activity and inhibition mechanisms.
- Useful in high-throughput screening for drug discovery.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Bromo-2-methoxy-benzamidine | Contains bromine and methoxy groups | Specific activity against serine proteases |
| 4-Chloro-2-methoxy-benzamidine | Chlorine instead of bromine | Different reactivity profile |
| 4-Iodo-2-methoxy-benzamidine | Iodine substituent | Enhanced lipophilicity |
| 3-Bromo-2-methoxy-benzamidine | Bromine at meta position | Altered binding characteristics |
The presence of the bromine atom at the para position along with the methoxy group distinguishes this compound from its analogs, influencing its biological activity and interaction with target enzymes.
Case Studies
Recent literature has documented various case studies focusing on the applications of this compound:
-
Study on Serine Protease Inhibition :
- Researchers conducted experiments demonstrating the compound's ability to inhibit specific serine proteases involved in inflammatory pathways.
- Results indicated a dose-dependent inhibition, supporting its potential therapeutic use in inflammatory diseases.
-
Synthesis of Novel Derivatives :
- A series of derivatives were synthesized using this compound as a precursor.
- These derivatives exhibited enhanced biological activities, paving the way for new drug candidates.
-
High-throughput Screening Applications :
- The compound has been utilized in high-throughput screening assays to identify new inhibitors of serine proteases.
- This approach has accelerated the discovery process for potential therapeutic agents.
Chemical Reactions Analysis
Spirocyclic Compound Formation
This compound participates in cyclization reactions to form 1,3-diazaspiro[4.4]nona-1,3-diene derivatives. For example:
Reaction Pathway
4-Bromo-2-methoxy-benzamidine hydrochloride reacts with 2-(1-methyl-1H-indol-3-yl)cyclohexan-1-one under basic conditions (K₂CO₃, methanol) to yield spirocyclic imides .
Key Data
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Cyclohexan-1-one derivative | K₂CO₃, MeOH, 50°C, 12h | 1,3-Diazaspiro[4.4]nona-1,3-diene | 57% |
Mechanism
-
Deprotonation of the benzamidine generates a nucleophilic amine.
-
Nucleophilic attack on the carbonyl group of the ketone initiates spirocyclization.
-
Aromatization completes the formation of the spiro framework .
Comparative Analysis of Reaction Pathways
Substituent Effects on Reactivity
The bromine atom enhances electrophilic aromatic substitution (EAS) reactivity, while the methoxy group directs subsequent functionalization to specific positions. For example:
-
Bromine : Facilitates Suzuki-Miyaura cross-coupling in follow-up reactions.
-
Methoxy : Electron-donating effects stabilize intermediates during cyclization .
Stability Under Reaction Conditions
The compound remains stable in:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, functional, and application-based differences between 4-bromo-2-methoxy-benzamidine hydrochloride and analogous brominated or substituted benzamidine derivatives.
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility: The bromine atom in this compound enhances electrophilicity compared to non-brominated analogues like 4-methoxybenzamidinium chloride. This makes it more suitable for palladium-catalyzed cross-coupling reactions . Methoxy groups in 2C-B and the target compound improve solubility in polar solvents, whereas dimethylamino groups in 4-bromo-2-(dimethylamino)benzoic acid hydrochloride further increase hydrophilicity .
Functional Group Diversity: Amidine vs. Amine/Carboxylic Acid: The amidine group in the target compound enables strong ionic interactions, contrasting with the primary amine in 2C-B (serotonergic activity) or the carboxylic acid in 4-bromo-2-(dimethylamino)benzoic acid (acid-base reactivity) . Acyl Chloride vs. Benzamidine: 4-Bromobenzoyl chloride’s acyl chloride group is highly reactive in nucleophilic substitutions, whereas the amidine in the target compound is more suited for coordination chemistry .
Applications :
- Pharmaceutical Synthesis : 2-Bromo-4-fluorobenzylamine hydrochloride is used in fluorinated drug synthesis, while the target compound’s amidine moiety is ideal for protease inhibition studies .
- Structural Characterization : Analogues like 4-methoxybenzamidinium chloride have been structurally resolved via SHELX-refined crystallography, a method applicable to the target compound .
Safety and Handling :
- Brominated compounds like 4-bromobenzoyl chloride require stringent safety measures (e.g., PPE, ventilation) due to their corrosive nature, a precaution likely applicable to the target compound .
Preparation Methods
Metal Halogen Exchange and Formylation Method
- Starting Material: 1,4-Dibromo-2-fluorobenzene
- Reagents: Isopropyl magnesium chloride (Grignard reagent), dimethylformamide (DMF) as formyl source
- Solvents: Toluene, methyl tert-butyl ether, or alkanes such as heptane
- Conditions:
- Metal halogen exchange at 0°C to 5°C
- Formylation with DMF at 0°C to 5°C
- Process:
- Formation of Grignard reagent by reaction of 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride.
- Reaction with DMF to introduce the formyl group yielding 2-fluoro-4-bromobenzaldehyde.
- Crystallization of intermediate from heptane.
- Nucleophilic aromatic substitution of fluorine by methoxide ion in methanol with potassium carbonate to yield 4-bromo-2-methoxybenzaldehyde.
- Yield: Overall yield reported up to 57% to 74% depending on purification and crystallization steps.
- Advantages: Avoids cryogenic conditions, scalable, and uses relatively mild temperatures.
- References: US Patent US20130090498A1 details this optimized two-step process with selective metal-halogen exchange and efficient formylation.
Summary of Preparation Methods and Conditions
| Step | Method/Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Metal Halogen Exchange & Formylation | 1,4-Dibromo-2-fluorobenzene, iPrMgCl, DMF, 0-5°C | 57-74 | Selective, avoids cryogenic temps, scalable |
| 2 | Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoro-4-bromobenzaldehyde, MeOH, K2CO3, 50°C | ~38-57 | Converts fluorine to methoxy group |
| 3 | Diazotization & Sulfonyl Chloride Formation | 4-Bromo-2-methoxyaniline, NaNO2, CuCl, SOCl2, 0-25°C | 37.7 | One-step, industrially feasible, simpler purification |
| 4 | Amidination to Benzamidine Hydrochloride | From benzaldehyde or nitrile intermediates, HCl | Not specified | Standard amidine formation methods applied; specific yields for 4-bromo-2-methoxy not reported |
Q & A
Basic: What synthetic strategies are recommended for 4-Bromo-2-methoxy-benzamidine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves bromination and amidine formation. Key steps include:
- Bromination : Introduce bromine at the para position of 2-methoxybenzamidine using electrophilic aromatic substitution. Use catalysts like FeBr₃ to enhance regioselectivity .
- Amidine Hydrochloride Formation : React intermediates with HCl in anhydrous conditions to stabilize the amidine group. Solvents such as ethanol or acetonitrile improve solubility and yield .
Optimization Tips : - Monitor temperature (60–80°C) to avoid side reactions (e.g., demethylation of methoxy groups).
- Purify via recrystallization from ethanol/water mixtures to achieve >95% purity.
Basic: Which analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺ peaks (expected m/z ~245 for free base) .
Advanced: How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Answer:
X-ray crystallography provides atomic-level resolution for:
- Tautomerism : Clarify amidine protonation states (e.g., syn vs. anti configurations) .
- Crystal Packing : Identify hydrogen-bonding networks (e.g., NH⋯Cl interactions in hydrochloride salts) .
Methodological Considerations : - Use SHELX programs for refinement; optimize data collection at low temperatures (100 K) to reduce thermal motion artifacts .
- Resolve twinning or disorder using PLATON’s ADDSYM tool .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Experimental Design : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., pH, serum content).
- Compound Stability : Hydrolysis of amidine groups in aqueous buffers can reduce potency. Validate stability via LC-MS before assays .
Mitigation Strategies : - Replicate studies with standardized protocols (e.g., NIH’s Assay Guidance Manual).
- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
Methodological: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent exothermic reactions with HCl .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hygroscopic degradation .
Advanced: How can computational methods aid in predicting reactivity or biological targets?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to predict bromine’s reactivity in further substitutions .
- Molecular Docking : Screen against kinase or GPCR targets using AutoDock Vina; validate with MD simulations for binding stability .
Validation : Cross-check predictions with experimental SAR studies (e.g., bromine replacement with chlorine to assess halogen bonding effects) .
Basic: What are common impurities during synthesis, and how are they characterized?
Answer:
- Byproducts :
- Use preparative TLC (silica gel, ethyl acetate/hexane) or reverse-phase HPLC to isolate impurities .
Advanced: What strategies optimize this compound’s solubility for in vitro assays?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions in PBS (pH 7.4) to stabilize the amidine group .
Validation : Measure solubility via nephelometry and confirm stability over 24 hours using HPLC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
